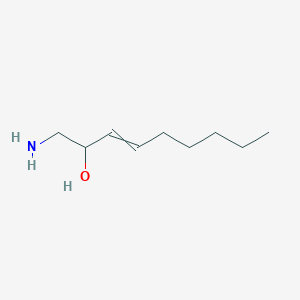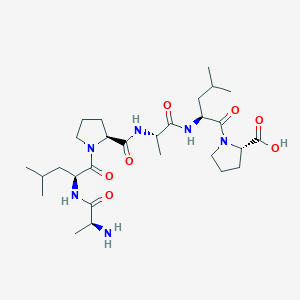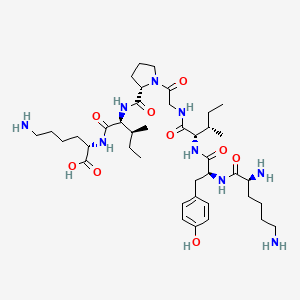![molecular formula C8H19O3PSSe B14221792 Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate CAS No. 827304-06-3](/img/structure/B14221792.png)
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate is an organophosphorus compound characterized by the presence of both selenium and sulfur atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with appropriate selenium and sulfur-containing reagents. One common method involves the use of methylselanyl and methylsulfanyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require the presence of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their corresponding selenides and sulfides.
Substitution: Nucleophilic substitution reactions can replace the selenium and sulfur atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and selenols can be employed under basic conditions.
Major Products Formed
Oxidation: Selenoxides and sulfoxides.
Reduction: Selenides and sulfides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur atoms into molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate involves its interaction with various molecular targets. The selenium and sulfur atoms can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can modulate the activity of enzymes and proteins involved in oxidative stress response pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [1-(methylsulfonyl)ethyl]phosphonate: Contains a sulfonyl group instead of a sulfanyl group.
Diethyl [1-(methylselanyl)ethyl]phosphonate: Lacks the sulfanyl group.
Diethyl [1-(methylsulfanyl)ethyl]phosphonate: Lacks the selanyl group.
Uniqueness
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate is unique due to the simultaneous presence of both selenium and sulfur atoms, which imparts distinct chemical reactivity and potential biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
827304-06-3 |
|---|---|
Fórmula molecular |
C8H19O3PSSe |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-methylselanyl-1-methylsulfanylethane |
InChI |
InChI=1S/C8H19O3PSSe/c1-6-10-12(9,11-7-2)8(3,13-4)14-5/h6-7H2,1-5H3 |
Clave InChI |
DPBSRFRMEMGCOF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)(SC)[Se]C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

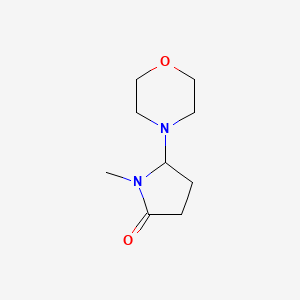
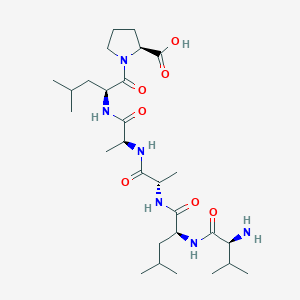
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
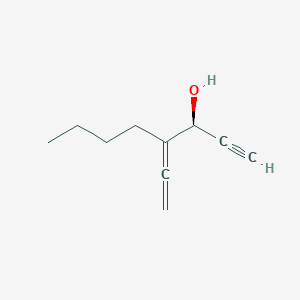
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

